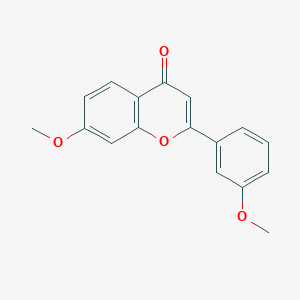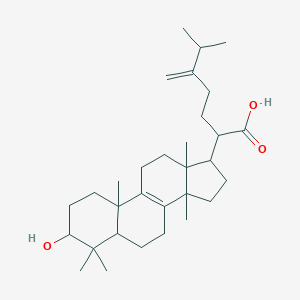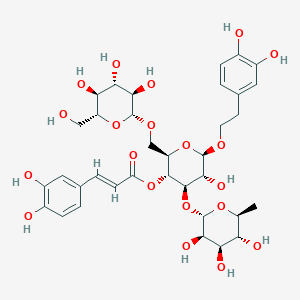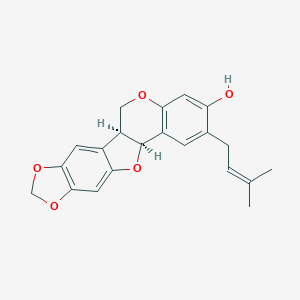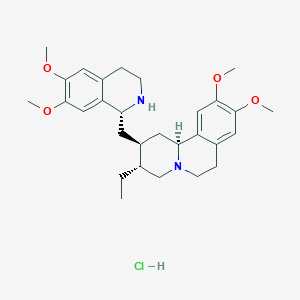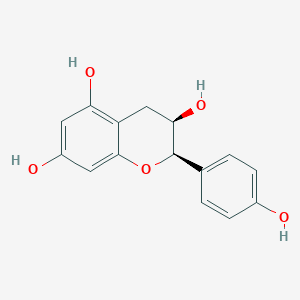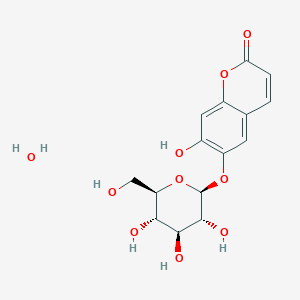
七叶苷水合物
描述
Esculin (hydrate) is a coumarin glycoside derived from the horse chestnut tree (Aesculus hippocastanum). It is known for its vasoprotective and venotonic properties, as well as its antioxidant activities. Esculin is utilized in microbiology for the isolation and identification of Enterococcus (group D streptococci) due to its ability to hydrolyze in the presence of bile .
科学研究应用
七叶皂苷在科学研究中具有广泛的应用:
微生物学: 用于分离和鉴定肠球菌属.
医学: 研究其血管保护和血管收缩特性,以及其潜在的预防化学诱导致癌作用.
生物化学: 用于检测 β-葡萄糖苷酶活性的测定.
药理学: 研究其抗氧化活性及其在各种疾病中的潜在治疗作用.
作用机制
七叶皂苷主要通过其抗氧化特性发挥作用。它清除自由基并抑制氧化应激,从而保护细胞免受损伤。此外,七叶皂苷改善毛细血管通透性和脆性,这有助于其血管保护作用。 据报道,它可以抑制透明质酸酶和胶原酶等分解代谢酶,从而保持血管周围结缔组织的完整性 .
类似化合物:
七叶苷: 七叶皂苷的苷元形式,缺乏葡萄糖部分。
槐苷: 另一种具有类似血管保护特性的香豆素糖苷。
东莨菪素: 具有抗氧化和抗炎活性的香豆素衍生物.
七叶皂苷的独特性: 七叶皂苷的独特性在于其糖苷结构,与它的苷元形式七叶苷相比,它提高了其溶解度和生物利用度。 这种结构差异使七叶皂苷在某些生物应用中更有效,例如微生物学分析和治疗用途 .
生化分析
Biochemical Properties
Esculin hydrate interacts with various enzymes, proteins, and other biomolecules. It is recognized by Sucrose (Suc) transporters, including AtSUC2, which loads it into the phloem for translocation to sink tissues . This interaction plays a crucial role in the long-distance transport of photoassimilates in plants .
Cellular Effects
Esculin hydrate has significant effects on various types of cells and cellular processes. It can promote the expression of various endogenous antioxidant proteins, such as superoxide dismutase, glutathione peroxidase, and glutathione reductase . This is associated with the activation of the nuclear factor erythroid-derived factor 2-related factor 2 signaling pathway .
Molecular Mechanism
The molecular mechanism of action of Esculin hydrate involves its antioxidant activities and its ability to protect against chemically-induced carcinogenesis . It inhibits catabolic enzymes such as hyaluronidase and collagenase, thus preserving the integrity of the perivascular connective tissue .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Esculin hydrate can change over time. For instance, fluctuations in cotyledon Suc levels influence phloem velocity rapidly, supporting the pressure-flow model of phloem transport .
Dosage Effects in Animal Models
Studies using animals indicate that Esculin hydrate can exhibit anti-inflammatory effects in various inflammatory models . This suggests that Esculin hydrate may be promising for the treatment of a variety of inflammation-related diseases .
Metabolic Pathways
The metabolic pathways of Esculin hydrate involve hydrolysis, hydroxylation, hydrogenation, dehydroxylation, glucuronidation, sulfation, and methylation .
Transport and Distribution
Esculin hydrate is transported and distributed within cells and tissues through the action of Suc transporters, including AtSUC2, which loads it into the phloem for translocation to sink tissues .
Subcellular Localization
The subcellular localization of Esculin hydrate is primarily in the phloem of higher plants, where it is loaded by Suc transporters for long-distance transport . It should be noted that the exact subcellular localization may vary depending on the specific biological context and the presence of other interacting molecules.
准备方法
合成路线和反应条件: 七叶皂苷可以通过七叶苷 (6,7-二羟基香豆素) 与葡萄糖的糖基化反应合成。该反应通常涉及使用糖基供体,例如乙酰溴葡萄糖,在碳酸银等催化剂存在下进行。 该反应在二氯甲烷等无水溶剂中回流条件下进行 .
工业生产方法: 七叶皂苷的工业生产通常涉及从七叶树树皮中提取。树皮首先干燥,然后用乙醇或甲醇进行溶剂提取。 然后通过结晶或色谱法纯化提取物,得到水合形式的七叶皂苷 .
反应类型:
常用试剂和条件:
水解: 通常在 β-葡萄糖苷酶或酸性条件下进行。
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾.
主要产物:
水解: 七叶苷和葡萄糖.
氧化: 七叶苷和其他氧化产物.
相似化合物的比较
Esculetin: The aglycone form of esculin, which lacks the glucose moiety.
Fraxin: Another coumarin glycoside with similar vasoprotective properties.
Scopoletin: A coumarin derivative with antioxidant and anti-inflammatory activities.
Uniqueness of Esculin: Esculin is unique due to its glycoside structure, which enhances its solubility and bioavailability compared to its aglycone form, esculetin. This structural difference allows esculin to be more effective in certain biological applications, such as microbiological assays and therapeutic uses .
属性
IUPAC Name |
7-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O9.H2O/c16-5-10-12(19)13(20)14(21)15(24-10)23-9-3-6-1-2-11(18)22-8(6)4-7(9)17;/h1-4,10,12-17,19-21H,5H2;1H2/t10-,12-,13+,14-,15-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYPGSKIFJFVDQ-QWFKVUSTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC2=CC(=C(C=C21)OC3C(C(C(C(O3)CO)O)O)O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=O)OC2=CC(=C(C=C21)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583344 | |
| Record name | 7-Hydroxy-2-oxo-2H-1-benzopyran-6-yl beta-D-glucopyranoside--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66778-17-4 | |
| Record name | 7-Hydroxy-2-oxo-2H-1-benzopyran-6-yl beta-D-glucopyranoside--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H-1-Benzopyran-2-one, 6-(.beta.-D-glucopyranosyloxy)-7-hydroxy- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of esculin hydrate in bacterial identification?
A1: Esculin hydrate is a differential agent used in bacterial culture media. [] Certain bacterial species, like some strains of Aspergillus flavus and A. parasiticus, possess the enzyme esculinase. This enzyme hydrolyzes esculin to esculetin and glucose. Esculetin further reacts with ferric citrate present in the medium, producing a characteristic deep reddish-brown pigmentation. This color change aids in the identification and differentiation of these specific bacterial species. []
Q2: How does esculin hydrate contribute to the selective growth of certain bacteria?
A2: While esculin hydrate itself might not directly inhibit bacterial growth, it’s often used in combination with other selective agents. [] For instance, in a medium designed for the multiplex proliferation of Salmonella, Listeria monocytogenes, and Vibrio parahaemolyticus, esculin hydrate is combined with potassium tellurite, acriflavine, and nalidixic acid. [] This combination allows the target bacteria to grow while inhibiting the growth of non-target bacteria, aiding in their isolation and identification.
Q3: Beyond its use in bacterial culture media, what other applications have been explored for esculin hydrate?
A3: Research indicates that esculin hydrate possesses antioxidant properties. [] A study investigated the potential of Skimmia anquetilia extracts, which contain esculin sesquihydrate, for their hepatoprotective and nephroprotective effects. [] The study demonstrated that the presence of esculin sesquihydrate, alongside other phenolic and flavonoid compounds, contributed to the extract’s antioxidant activity, ultimately offering protection against liver and kidney damage in a model system. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


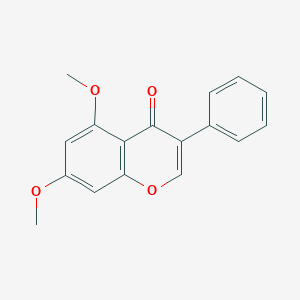
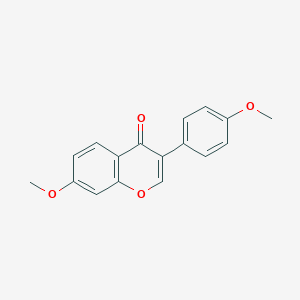
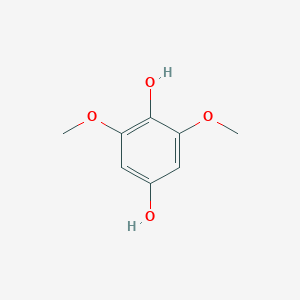
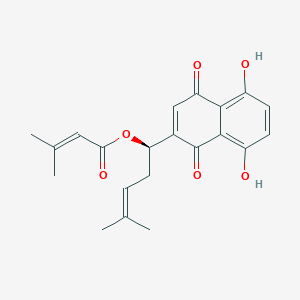
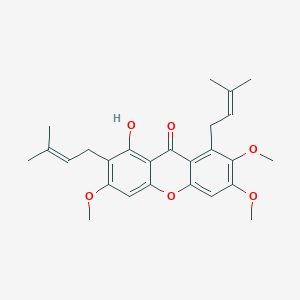
![(1R,4R,5S)-2,4'-dimethylspiro[2-azabicyclo[2.2.2]octane-5,2'-3H-pyran]-6'-one](/img/structure/B191134.png)
